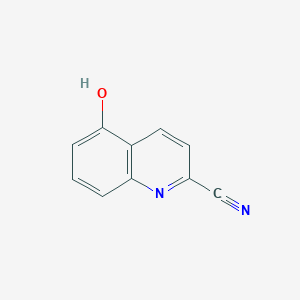

5-Hydroxyquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWFTPUPUVGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z-Tec-001: An In-depth Technical Guide to the Synthesis of 5-Hydroxyquinoline-2-carbonitrile

Abstract

5-Hydroxyquinoline-2-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, valued for its role as a versatile synthetic intermediate. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule. We will explore the mechanistic underpinnings, operational protocols, and comparative advantages of key methodologies, including the direct C-H cyanation of N-oxides and the classical Reissert-Henze reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of synthetic strategies for producing 5-hydroxyquinoline-2-carbonitrile and its derivatives.

Introduction: The Significance of the 5-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimalarial, anticancer, and antibacterial applications. The introduction of a hydroxyl group at the 5-position and a cyano group at the 2-position creates a multifunctional scaffold, 5-hydroxyquinoline-2-carbonitrile. The hydroxyl group offers a site for derivatization (e.g., O-alkylation) to modulate solubility and target binding, while the versatile nitrile group can be transformed into a variety of functionalities such as amines, amides, and carboxylic acids.

The primary challenge in synthesizing this specific isomer lies in achieving regioselectivity while accommodating the electronic properties of the hydroxyl group, which can influence the reactivity of the quinoline core. This guide will dissect the most effective strategies to navigate these synthetic challenges.

Retrosynthetic Analysis

A logical approach to the synthesis of 5-hydroxyquinoline-2-carbonitrile begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

Caption: Mechanism of Direct C-H Cyanation of an N-Oxide.

Expertise & Experience: The choice of activating agent is critical. While acyl chlorides are effective, they can be harsh. In a metal-free approach, reagents like diisopropylethylamine (DIEA) can be used with TMSCN, proceeding under milder conditions. [1]The hydroxyl group at C5 is generally stable under these conditions, but protection may be considered if acylating agents are used, to prevent O-acylation as a side reaction.

Experimental Protocol: Metal-Free Cyanation

This protocol is adapted from a general procedure for the ortho-cyanation of quinoline N-oxides. [1] Step 1: Synthesis of 5-Hydroxyquinoline N-oxide

-

Dissolve 5-hydroxyquinoline (1.0 eq) in glacial acetic acid.

-

Add hydrogen peroxide (30% aq., 2.0-3.0 eq) dropwise at room temperature.

-

Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Cyanation of 5-Hydroxyquinoline N-oxide

-

To a solution of 5-hydroxyquinoline N-oxide (1.0 eq) in dry DCM (2 M), add trimethylsilyl cyanide (TMSCN, 3.0 eq). [1]2. Add diisopropylethylamine (DIEA, 2.0 eq) to the mixture. [1]3. Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/petroleum ether) to obtain 5-hydroxyquinoline-2-carbonitrile.

Key Synthetic Pathway 2: The Reissert-Henze Reaction

The Reissert-Henze reaction is a classical and reliable method for the synthesis of quinoline-2-carbonitriles. [2]It involves the reaction of a quinoline with an acid chloride and a cyanide source to form an intermediate N-acyl-1,2-dihydroquinoline-2-carbonitrile, known as a Reissert compound. Subsequent hydrolysis or rearrangement yields the desired 2-cyanoquinoline.

Mechanism and Rationale

The reaction begins with the acylation of the quinoline nitrogen, forming a highly electrophilic quinolinium salt. This salt is then readily attacked at the C2 position by the cyanide anion. The resulting Reissert compound is a stable intermediate that can be isolated. The final step involves the removal of the N-acyl group and elimination to restore aromaticity, typically under basic or acidic conditions.

Caption: Mechanism of the Reissert-Henze Reaction.

Trustworthiness: A key consideration for this pathway is the potential for reaction with the 5-hydroxyl group. Using a non-aqueous, two-phase system (e.g., DCM/water) with a phase-transfer catalyst can be effective. The cyanide salt is dissolved in the aqueous phase while the quinoline and acyl chloride are in the organic phase, minimizing unwanted side reactions.

Experimental Protocol: Two-Phase Reissert Reaction

-

Combine 5-hydroxyquinoline (1.0 eq), benzoyl chloride (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in dichloromethane (DCM).

-

In a separate flask, dissolve potassium cyanide (KCN, 1.5 eq) in water. Caution: KCN is highly toxic.

-

Add the aqueous KCN solution to the DCM solution and stir vigorously at room temperature for 12-24 hours.

-

Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the crude Reissert compound.

-

Dissolve the crude Reissert compound in a mixture of ethanol and concentrated HCl.

-

Reflux the mixture for 2-3 hours to effect hydrolysis and rearomatization.

-

Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate.

-

Purify the product via column chromatography or recrystallization.

Alternative Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a route from a 2-aminoquinoline precursor. [3][4]This method is particularly useful if 2-amino-5-hydroxyquinoline is readily available or easily synthesized. It involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Trustworthiness: The stability of the diazonium salt is paramount. These reactions are performed at low temperatures (0-5°C) to prevent premature decomposition of the intermediate. The acidic conditions required for diazotization are compatible with the hydroxyl group at the 5-position.

Experimental Protocol: Sandmeyer Cyanation

-

Suspend 2-amino-5-hydroxyquinoline (1.0 eq) in a mixture of water and concentrated HCl at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the CuCN/KCN solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure completion.

-

Cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on factors such as starting material availability, scalability, safety, and desired yield.

| Pathway | Starting Material | Key Reagents | Advantages | Limitations |

| Direct C-H Cyanation | 5-Hydroxyquinoline | m-CPBA or H₂O₂, TMSCN, DIEA | High regioselectivity (C2), mild conditions, operationally simple. [1] | Requires an additional step for N-oxide formation; TMSCN is toxic and moisture-sensitive. |

| Reissert-Henze Reaction | 5-Hydroxyquinoline | Acyl chloride, KCN/NaCN | Well-established, reliable, uses common reagents. [2] | Can have moderate yields; requires handling of highly toxic cyanide salts; potential for side reactions at the OH group. |

| Sandmeyer Reaction | 2-Amino-5-hydroxyquinoline | NaNO₂, CuCN | Good for functional group tolerance; classic, robust transformation. [3] | Requires a specific amino precursor; diazonium salts can be unstable; uses toxic cyanide reagents. |

Conclusion and Future Outlook

The synthesis of 5-hydroxyquinoline-2-carbonitrile can be effectively achieved through several strategic pathways. For laboratory-scale synthesis focused on high selectivity and mild conditions, the Direct C-H Cyanation of the N-oxide intermediate stands out as a superior modern method. [1]For larger-scale preparations where cost and the use of classical, robust reactions are priorities, the Reissert-Henze reaction remains a viable and valuable option. The Sandmeyer reaction offers a solid alternative if the corresponding 2-aminoquinoline is the most accessible starting material.

Future research will likely focus on developing catalytic, enantioselective cyanations and exploring greener synthetic routes that avoid the use of highly toxic cyanide sources, potentially through enzymatic or flow-chemistry-based approaches. The continued development of novel C-H functionalization techniques will undoubtedly provide even more efficient and direct access to this important synthetic building block.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Cyano-3-hydroxyquinoline Derivatives.

- ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines | Request PDF.

- Wikipedia. (n.d.). Reissert reaction.

- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ResearchGate. (2025). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide | Request PDF.

- The Royal Society of Chemistry. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly.

- PMC, NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

An In-depth Technical Guide to 5-Hydroxyquinoline-2-carbonitrile (CAS: 586413-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinoline-2-carbonitrile is a heterocyclic aromatic compound belonging to the quinoline family. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science. The document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.

Introduction: The Quinoline Scaffold in Scientific Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of hydroxyl (-OH) and cyano (-C≡N) functionalities to the quinoline core, as seen in 5-Hydroxyquinoline-2-carbonitrile, can significantly modulate its physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxyquinoline-2-carbonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 586413-05-0 | [3] |

| Molecular Formula | C₁₀H₆N₂O | [3] |

| Molecular Weight | 170.17 g/mol | [3] |

| Appearance | Likely a solid | N/A |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis of 5-Hydroxyquinoline-2-carbonitrile

Conceptual Synthetic Pathways

One potential approach involves the construction of the quinoline ring system followed by the introduction of the cyano group. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[4]

A plausible retrosynthetic analysis is depicted in the workflow below:

Caption: Retrosynthetic approaches to 5-Hydroxyquinoline-2-carbonitrile.

-

From a Halogenated Precursor: Synthesis could proceed from a 2-halo-5-hydroxyquinoline intermediate, followed by a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction).

-

Via Sandmeyer Reaction: Another viable route is the Sandmeyer reaction, starting from 2-amino-5-hydroxyquinoline.[2][5] Diazotization of the amino group followed by treatment with a copper(I) cyanide would yield the desired nitrile.[6][7]

-

Direct C-H Cyanation: Recent advances in C-H functionalization offer a more direct approach. Direct oxidative C-H cyanation of 5-hydroxyquinoline at the C2 position using a suitable catalyst and a cyanide source could be a potential route.[8][9]

General Experimental Workflow for Quinoline Synthesis

The following diagram illustrates a general workflow for a typical quinoline synthesis, which could be adapted for the preparation of a 5-hydroxyquinoline precursor.

Caption: General experimental workflow for quinoline synthesis and purification.

Spectral Characterization

While experimentally obtained spectra for 5-Hydroxyquinoline-2-carbonitrile are not widely published, predicted spectral data and data from analogous compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating character of the hydroxyl group. For comparison, the ¹H NMR spectrum of 5-hydroxyquinoline shows signals in the aromatic region between δ 6.9 and 8.9 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbon bearing the hydroxyl group and the carbons of the pyridine ring will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Hydroxyquinoline-2-carbonitrile should exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C≡N stretch (nitrile) | 2210-2260 (sharp, medium) |

| C=C and C=N stretch (aromatic rings) | 1450-1600 |

| C-O stretch (hydroxyl) | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 170.17. Fragmentation may involve the loss of small molecules such as HCN, CO, and cleavage of the quinoline ring system.

Potential Applications and Research Directions

The structural features of 5-Hydroxyquinoline-2-carbonitrile suggest its potential utility in several areas of research and development.

Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore. The presence of a hydroxyl group and a nitrile group offers opportunities for further functionalization to develop novel therapeutic agents.

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. The nitrile group can be a key pharmacophoric element or a precursor for other functional groups in the design of new anticancer drugs.

-

Antimicrobial Agents: The hydroxyquinoline moiety is known for its antimicrobial properties. 5-Hydroxyquinoline-2-carbonitrile could serve as a building block for the synthesis of new antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The ability of the hydroxyquinoline scaffold to chelate metal ions makes it a promising candidate for designing inhibitors of metalloenzymes.

Materials Science

Hydroxyquinoline derivatives, particularly 8-hydroxyquinoline, are widely used in the fabrication of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and emissive properties.[4] The introduction of a cyano group at the 2-position of 5-hydroxyquinoline could modulate its electronic properties, making it a candidate for investigation in novel organic electronic materials.

The following diagram illustrates the potential role of such a molecule in a simplified OLED device structure.

Caption: Potential application of a 5-Hydroxyquinoline-2-carbonitrile derivative in an OLED.

Safety and Handling

According to the available Safety Data Sheet (SDS), 5-Hydroxyquinoline-2-carbonitrile is classified as hazardous.[11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of water).

All handling of this compound should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Hydroxyquinoline-2-carbonitrile is a molecule with significant potential, stemming from the rich chemical and biological activities associated with the hydroxyquinoline scaffold. While detailed experimental data on this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, potential synthetic strategies, and promising avenues for future research. As a versatile building block, it holds promise for the development of novel pharmaceuticals and advanced organic materials. Further research is warranted to fully elucidate its synthetic accessibility and explore its potential applications.

References

To ensure the integrity of this guide, only publicly available and verifiable sources have been cited. The absence of detailed experimental protocols and spectral data for the specific topic compound in the cited literature is a current limitation.

Sources

- 1. 586413-05-0 5-Hydroxyquinoline-2-carbonitrile [chemsigma.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. achmem.com [achmem.com]

- 4. rroij.com [rroij.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. Regioselective direct oxidative C-H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]

- 11. 5-HYDROXYQUINOLINE-2-CARBONITRILE spectrum 586413-05-0 | spectrum | ChemCD_index [cn.chemcd.com]

A Technical Guide to the Spectroscopic Characterization of 5-Hydroxyquinoline-2-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyquinoline-2-carbonitrile (C₁₀H₆N₂O, MW: 170.17) is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The specific introduction of a hydroxyl (-OH) group at the 5-position and a carbonitrile (-CN) group at the 2-position modulates the electronic properties and potential biological activity of the quinoline core, making it a compound of significant interest for drug discovery and materials science.[3]

Unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for 5-Hydroxyquinoline-2-carbonitrile. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds, providing a robust framework for its characterization.[4][5] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for the complete elucidation of its structure.

Part 1: The Structural and Electronic Landscape

Before analyzing its spectral output, it is crucial to understand the molecule's inherent structural characteristics, particularly the interplay between its functional groups and the potential for tautomerism. The electron-donating hydroxyl group and the electron-withdrawing nitrile group exert opposing electronic effects on the aromatic system, which profoundly influences the chemical environment of each atom and, consequently, the spectroscopic data.

A key consideration for hydroxyquinolines is the potential for keto-enol tautomerism. The equilibrium between the hydroxy (enol) form and the corresponding quinolone (keto) form can be influenced by the solvent's polarity.[6] While the 5-hydroxy isomer strongly favors the enol form depicted, understanding this potential equilibrium is vital for accurate spectral interpretation, as solution-phase data may reflect a different dominant species than solid-state or gas-phase analysis.[6][7]

Caption: Integrated workflow for structural elucidation.

Detailed Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]1. Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher). 2. Sample Preparation:

- Accurately weigh 5-10 mg of the sample.

- Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.

- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse (e.g., 'zg30').

- Temperature: 298 K.

- Spectral Width: -2 to 16 ppm.

- Number of Scans: 16-64.

- Relaxation Delay: 2 seconds.

- ¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

- Spectral Width: 0 to 220 ppm.

- Number of Scans: ≥1024 (due to low ¹³C natural abundance).

- Relaxation Delay: 2-5 seconds.

- Data Processing:

- Apply Fourier transformation and phase correction.

- Calibrate the chemical shift scale to the TMS signal.

- Integrate ¹H NMR signals and analyze chemical shifts and coupling patterns.

B. Fourier-Transform Infrared (FTIR) Spectroscopy [5]1. Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. 2. Sample Preparation (ATR):

- Ensure the ATR crystal is clean using isopropanol and allow it to dry.

- Place a small amount of the solid sample directly onto the crystal.

- Apply pressure with the anvil to ensure firm contact.

- Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.

- Data Processing:

- Perform a background scan of the empty ATR crystal.

- Collect the sample spectrum and ratio it against the background.

- Identify and label significant absorption peaks.

C. High-Resolution Mass Spectrometry (HRMS) [5]1. Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. 2. Sample Preparation:

- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Data Acquisition:

- Ionization Mode: Positive and negative ESI modes.

- Mass Range: m/z 50-500.

- Capillary Voltage: 3-4 kV.

- Infusion: Introduce the sample via direct infusion at a low flow rate (e.g., 5 µL/min).

- Data Processing:

- Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

- Use the instrument software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value for C₁₀H₆N₂O.

References

- Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

-

Edwards, H. G. M., & de Oliveira, L. F. C. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

- Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.

-

Goral, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from [Link]

-

El-Daly, S. A., et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Retrieved from [Link]

- Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

-

Bansal, M. (2023). Principles of Organic Spectroscopy. Open Access Journals. Retrieved from [Link]

- Benchchem. (n.d.). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.

-

Reva, I., & Fausto, R. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A, 119(24), 6437-6447. Retrieved from [Link]

-

Nguyen, K. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Introduction to Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

- Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).

-

The Journal of Physical Chemistry. (n.d.). Spectroscopy and structure of 2-hydroxyquinoline. Retrieved from [Link]

-

Christodoulou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Retrieved from [Link]

-

Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytica Chimica Acta, 887, 213-221. Retrieved from [Link]

-

Wawruszak, A., et al. (2020). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Hydroxyquinoline in Chemical Synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxyquinoline-2-carbonitrile molecular structure and properties

An In-depth Technical Guide to 5-Hydroxyquinoline-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

5-Hydroxyquinoline-2-carbonitrile is a heterocyclic aromatic compound belonging to the quinoline family. This scaffold is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a "privileged structure" in drug discovery, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific substitution pattern of this molecule—a hydroxyl group at the C5 position and a nitrile group at the C2 position—imparts unique chemical characteristics. The 5-hydroxy group can act as a hydrogen bond donor and a metal-chelating moiety, a feature common in biologically active hydroxyquinolines[3][4]. The 2-carbonitrile group is a versatile functional handle, serving as a precursor for various other functionalities or contributing to the molecule's electronic properties and potential as a ligand.

This guide provides a comprehensive technical overview of 5-hydroxyquinoline-2-carbonitrile, covering its molecular structure, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications, with a focus on providing actionable insights and protocols for laboratory professionals.

Molecular Structure and Core Identifiers

The foundational structure of 5-hydroxyquinoline-2-carbonitrile consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring. The key functional groups are a hydroxyl (-OH) group on the benzene ring portion (position 5) and a nitrile (-C≡N) group on the pyridine ring portion (position 2).

Caption: Molecular Structure of 5-Hydroxyquinoline-2-carbonitrile.

Key Identifiers

| Property | Value | Source |

| CAS Number | 586413-05-0 | [5][6][7][8] |

| Molecular Formula | C₁₀H₆N₂O | [5][6][7] |

| Molecular Weight | 170.17 g/mol | [5][6] |

| InChI Key | Not readily available | |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | [5] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media.

| Property | Value / Description | Source |

| Appearance | White to yellow or brown powder/crystals | [9] |

| Purity | Typically available at ≥95% or ≥97% | [6][7] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred |

| Storage | Sealed in dry, room temperature conditions | [5] |

| Melting Point | Not specified in available literature | [6][8] |

| Boiling Point | Not specified in available literature | [6][8] |

Spectroscopic Profile (Predicted)

Direct experimental spectra for 5-hydroxyquinoline-2-carbonitrile are not widely published. However, a robust spectroscopic profile can be predicted based on the analysis of its functional groups and structurally similar compounds, such as 4-hydroxyquinoline-2-acetonitrile[10] and 5-hydroxyquinoline[11]. This predicted data serves as a benchmark for researchers seeking to confirm the identity and purity of a synthesized sample.

Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Value / Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~10.0 - 11.0 ppm (s, 1H) | Phenolic -OH |

| (DMSO-d₆) | ~8.4 - 8.6 ppm (d, 1H) | H-4 | |

| ~7.8 - 8.0 ppm (d, 1H) | H-8 | ||

| ~7.6 - 7.8 ppm (t, 1H) | H-7 | ||

| ~7.5 - 7.7 ppm (d, 1H) | H-3 | ||

| ~7.1 - 7.3 ppm (d, 1H) | H-6 | ||

| ¹³C NMR | Chemical Shift (δ) | ~155 - 160 ppm | C-5 (bearing -OH) |

| (DMSO-d₆) | ~145 - 150 ppm | C-8a | |

| ~135 - 140 ppm | C-2 (bearing -CN) | ||

| ~130 - 135 ppm | C-4 | ||

| ~120 - 130 ppm | C-7, C-4a | ||

| ~117 - 120 ppm | -C≡N | ||

| ~110 - 115 ppm | C-3, C-6, C-8 | ||

| IR (ATR) | Wavenumber (cm⁻¹) | 3200 - 3500 (broad) | O-H stretch (phenolic) |

| 2220 - 2240 (sharp) | C≡N stretch | ||

| 1580 - 1620 | C=C / C=N ring stretch | ||

| 1200 - 1300 | C-O stretch | ||

| Mass Spec. | m/z | ~171.055 | [M+H]⁺ (for ESI-MS) |

| (ESI-MS) | ~170.048 | [M]⁺ (for EI-MS) |

Synthesis and Reactivity

While a specific, optimized synthesis for 5-hydroxyquinoline-2-carbonitrile is not detailed in the provided search results, its synthesis can be approached through established quinoline formation methodologies. The Skraup reaction, which involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for preparing the quinoline core[12][13].

A plausible modern approach would involve the cyanation of a pre-functionalized quinoline. For instance, a 2-chloro-5-hydroxyquinoline intermediate could be subjected to nucleophilic substitution with a cyanide source (e.g., KCN or Zn(CN)₂) catalyzed by a palladium complex.

Plausible Synthetic Workflow

This diagram outlines a generalized, two-step conceptual pathway for the synthesis.

Caption: Conceptual workflow for the synthesis of 5-hydroxyquinoline-2-carbonitrile.

Potential Applications and Biological Significance

The true value of 5-hydroxyquinoline-2-carbonitrile lies in its potential as a versatile building block in drug development and materials science.

-

Medicinal Chemistry: Quinoline derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory effects[1][2]. Specifically, hydroxyquinolines are potent chelators of metal ions that are crucial for the function of various enzymes[3][14]. This chelating ability is often linked to their mechanism of action. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Anticancer Research: Many quinoline-based compounds have been investigated as anticancer agents[14][15]. Derivatives of 5-hydroxyquinoline could be explored for their ability to inhibit enzymes like topoisomerases or to induce apoptosis in cancer cells, potentially through metal chelation or other mechanisms[2][16].

-

Materials Science: The 8-hydroxyquinoline scaffold is famous for its use in organic light-emitting diodes (OLEDs) due to the formation of stable, fluorescent metal complexes (e.g., with aluminum, Alq₃)[4]. While this is the 8-hydroxy isomer, the 5-hydroxy isomer also possesses chelating properties and could be investigated for creating novel coordination polymers or fluorescent sensors.

Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with a robust starting point for the synthesis and characterization of the title compound.

Protocol 1: Hypothetical Synthesis via Cyanation

This protocol is illustrative and based on standard organic chemistry transformations. Optimization would be required.

-

Chlorination of 5-Hydroxyquinoline:

-

To a solution of 5-hydroxyquinoline (1 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.), add N,N-dimethylformamide (DMF, catalytic amount) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield crude 2-chloro-5-hydroxyquinoline. Purify by column chromatography (e.g., ethyl acetate/hexane) if necessary.

-

-

Cyanation of 2-Chloro-5-hydroxyquinoline:

-

In a dry flask under an inert atmosphere (N₂ or Ar), combine 2-chloro-5-hydroxyquinoline (1 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.) with a suitable ligand like dppf (0.04 equiv.).

-

Add dry, degassed DMF as the solvent.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to afford pure 5-hydroxyquinoline-2-carbonitrile.

-

Protocol 2: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and proton/carbon environment.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[10]

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire data over a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, acquire a sufficient number of scans (e.g., >1024) with a relaxation delay of 2-5 seconds over a spectral width of 0-200 ppm.[10]

-

Data Analysis: Process the FID, phase the spectrum, and calibrate using the TMS signal. Analyze chemical shifts, coupling constants, and integrations to assign peaks to the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the clean ATR crystal. Apply pressure to ensure good contact.[10]

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

-

Data Analysis: Identify characteristic absorption bands corresponding to O-H, C≡N, C=C, C=N, and C-O bonds.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the elemental formula.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the ESI source in positive ion mode. Scan a mass range of m/z 50-500.[10]

-

Data Analysis: Identify the molecular ion peak, likely the protonated species [M+H]⁺. Compare the exact mass to the theoretical mass calculated for C₁₀H₇N₂O⁺ to confirm the elemental composition.

-

Safety Information

Based on available supplier data, 5-hydroxyquinoline-2-carbonitrile should be handled with appropriate care in a laboratory setting.

| Category | Information | Source |

| Pictograms | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. | [5] |

| H315: Causes skin irritation. | [5] | |

| H319: Causes serious eye irritation. | [5] | |

| H332: Harmful if inhaled. | [5] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] | |

| P301+P317: IF SWALLOWED: Get medical help. | [5] | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | [5] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

References

-

5-Hydroxyquinoline-2-carbonitrile, 95% Purity, C10H6N2O, 1 gram. CP Lab Safety. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

Synthesis of 5-Hydroxyquinolines. ResearchGate. [Link]

-

In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. [Link]

-

5-Bromo-7-hydroxy-quinoline-4-carbonitrile. PubChem. [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]

-

Quinoline-5-carbonitrile. PubChem. [Link]

-

5-hydroxyquinolin-2(1H)-one. PubChem. [Link]

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials... MDPI. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

5-hydroxyquinoline-8-carbonitrile. Siyu Chemical. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [Link]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

-

Hydroxyquinoline Uses, Structure & Synthesis. Study.com. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. achmem.com [achmem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. 5-Hydroxyquinoline-2-carbonitrile | 586413-05-0 [chemicalbook.com]

- 9. 5-Hydroxyquinoline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Hydroxyquinoline(578-67-6) IR2 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. study.com [study.com]

- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Novel 5-Hydroxyquinoline-2-carbonitrile Analogs

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of robust and efficient synthetic strategies for novel 5-hydroxyquinoline-2-carbonitrile analogs. We will dissect two primary retrosynthetic pathways, focusing on the critical C-CN bond formation via the Reissert and Sandmeyer reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational design and troubleshooting in the synthesis of this valuable heterocyclic core.

Introduction: The Pharmacological Significance of the Quinoline Core

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][3] The specific functionalization of the quinoline ring is paramount in dictating its biological target and efficacy.

-

The 5-Hydroxy Group: The hydroxyl substituent at the C-5 position is a key feature. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. Furthermore, its presence can modulate the electronic properties of the ring system and serve as a handle for further derivatization.

-

The 2-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a bioisostere for various groups, can participate in hydrogen bonding, and can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for extensive analog synthesis.

The combination of these two functionalities on the quinoline core creates a molecular architecture with significant potential for developing novel therapeutic agents. This guide provides the synthetic foundation for accessing this important chemical space.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of the 5-hydroxyquinoline-2-carbonitrile scaffold can be approached from two primary strategic directions, primarily differing in the method used to install the critical 2-carbonitrile group. The choice between these pathways depends on starting material availability, scalability, and tolerance to reaction conditions.

Caption: High-level overview of the two primary synthetic pathways.

Pathway A: The Reissert Reaction Approach

The Reissert reaction is a classic transformation for the functionalization of quinolines at the C-2 position.[4][5] The reaction involves the treatment of quinoline with an acid chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form an N-acyl-1,2-dihydro-2-cyanoquinoline, known as a Reissert compound.[6][7] Subsequent hydrolysis and oxidation regenerate the aromatic quinoline ring, now bearing the desired 2-carbonitrile group.

Causality & Expertise: This pathway is advantageous when 5-hydroxyquinoline or a protected variant (e.g., 5-methoxyquinoline) is readily available. The key is the initial acylation of the quinoline nitrogen, which activates the C-2 position for nucleophilic attack by the cyanide ion. The choice of acylating agent can influence reaction efficiency.

Pathway B: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful and widely used method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[8][9][10] This pathway begins with a 2-amino-5-hydroxyquinoline precursor. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a cyanide nucleophile.[11][12]

Causality & Expertise: This method's reliability stems from the radical-nucleophilic aromatic substitution mechanism.[9] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical and N₂ gas.[12] This radical then reacts with the copper-cyanide complex to yield the final product. This pathway is often high-yielding and tolerant of various functional groups, making it a workhorse in aromatic chemistry.

Caption: Simplified radical mechanism of the Sandmeyer cyanation step.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory conditions and substrate specifics. Standard laboratory safety procedures must be followed.

Protocol: Pathway A - Reissert Synthesis of 5-Methoxyquinoline-2-carbonitrile

(Note: A 5-methoxy precursor is used, which can be deprotected to the 5-hydroxy target in a subsequent step using agents like BBr₃.)

-

Reissert Compound Formation:

-

To a biphasic solution of 5-methoxyquinoline (1.0 eq) in dichloromethane (10 mL/mmol) and water (10 mL/mmol), add potassium cyanide (KCN, 2.5 eq).

-

Cool the vigorously stirring mixture to 0°C in an ice bath.

-

Add benzoyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the N-benzoyl-2-cyano-5-methoxy-1,2-dihydroquinoline.

-

-

Aromatization to 5-Methoxyquinoline-2-carbonitrile:

-

The Reissert compound can be aromatized via various oxidative methods. A common approach involves treatment with a suitable oxidizing agent. Alternatively, hydrolysis under acidic conditions can yield the corresponding carboxylic acid, which would require further steps. For direct conversion, methods involving reagents like DDQ or air oxidation under basic conditions can be explored.

-

Protocol: Pathway B - Sandmeyer Synthesis of 5-Hydroxyquinoline-2-carbonitrile

-

Diazotization of 2-Amino-5-hydroxyquinoline:

-

Suspend 2-amino-5-hydroxyquinoline (1.0 eq) in a solution of 6M hydrochloric acid (HCl, 4.0 eq) at 0°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise. Maintain the temperature between 0-5°C throughout the addition.

-

Stir the resulting diazonium salt solution at 0°C for an additional 30 minutes. The solution should be used immediately in the next step.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water. Warm slightly to dissolve, then cool to 0°C.

-

Add the cold diazonium salt solution from the previous step slowly and portion-wise to the vigorously stirring CuCN/KCN solution. Effervescence (N₂ evolution) will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60°C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-hydroxyquinoline-2-carbonitrile.

-

Data Presentation & Characterization

Successful synthesis should be confirmed by standard analytical techniques. The following table presents expected data for the target compound.

| Parameter | Expected Value/Observation |

| Appearance | Yellow to light brown solid |

| Yield (Pathway B) | 65-80% |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic quinoline protons and a singlet for the 5-OH proton. |

| ¹³C NMR (DMSO-d₆) | Signals for 9 aromatic carbons and a characteristic nitrile carbon signal (~117-120 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₀H₆N₂O |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), sharp C≡N stretch (~2230), C=N and C=C stretches (~1620-1450). |

Synthesis of Novel Analogs: Diversifying the Core

With the 5-hydroxyquinoline-2-carbonitrile core in hand, a multitude of analogs can be generated.

-

O-Alkylation/Acylation: The 5-hydroxy group is a prime site for modification. Reaction with various alkyl halides or acid chlorides under basic conditions can generate a library of ethers and esters, respectively, allowing for the modulation of lipophilicity and steric properties.

-

Aromatic Substitution: If the synthesis starts from a halogenated precursor (e.g., 7-bromo-5-hydroxyquinoline), the halogen can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkyl, or amino substituents.[13][14][15]

Conclusion

The synthesis of 5-hydroxyquinoline-2-carbonitrile and its analogs is an achievable goal for medicinal chemists through well-established synthetic transformations. The Reissert and Sandmeyer reactions provide two robust, mechanistically distinct pathways to the key 2-carbonitrile functionality. By understanding the causality behind these reactions and employing rigorous experimental technique, researchers can efficiently generate libraries of these promising compounds for biological screening and the development of next-generation therapeutics.

References

- Recent trends in the chemistry of Sandmeyer reaction: a review.

- Reissert reaction. Grokipedia.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

- Reissert reaction. Wikipedia.

- Biologically important hydroxyquinolines and quinolinecarboxylic acids.

- Sandmeyer reaction. Wikipedia.

- Reissert Reaction. Cambridge University Press.

- Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Deriv

- Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Sandmeyer Reaction. OpenOChem Learn.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Examples of some 5-substituted 8-hydroxyquinoline derivatives.

- Synthesis of 5-Hydroxyquinolines.

- Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Quinoline Series: Synthesis. openlabnotebooks.org.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 12. byjus.com [byjus.com]

- 13. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 14. scispace.com [scispace.com]

- 15. rroij.com [rroij.com]

5-Hydroxyquinoline-2-carbonitrile: A Technical Guide to Potential Therapeutic Applications

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide focuses on the emergent potential of a specific derivative, 5-Hydroxyquinoline-2-carbonitrile. While direct extensive research on this molecule is nascent, this document synthesizes data from closely related analogs to build a predictive framework for its therapeutic applications. We will delve into its probable synthesis, explore its potential as an anticancer, antimicrobial, and neuroprotective agent based on robust structure-activity relationship (SAR) data from the broader quinoline family, and provide detailed, actionable experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a pharmacologically significant motif due to its ability to interact with a wide array of biological targets.[1][5][6] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, amenable to functionalization at various positions. This chemical versatility has led to the development of quinoline-based drugs across diverse therapeutic areas, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[1] The introduction of hydroxyl (-OH) and cyano (-CN) groups, as in 5-Hydroxyquinoline-2-carbonitrile, is anticipated to modulate the molecule's physicochemical properties and biological activity significantly. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with target proteins, while the electron-withdrawing nature of the carbonitrile group can influence the molecule's electronic distribution and metabolic stability.[7][8]

Synthesis of 5-Hydroxyquinoline-2-carbonitrile

While a specific, optimized synthesis for 5-Hydroxyquinoline-2-carbonitrile is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[9] A likely approach would involve the cyclization of an appropriately substituted aniline precursor.

Proposed Synthetic Pathway

A potential synthetic route could start from 3-aminophenol, which would provide the 5-hydroxy moiety upon cyclization. The challenge lies in introducing the 2-carbonitrile group. One possible strategy is a multi-step synthesis.

Caption: Proposed synthesis of 5-Hydroxyquinoline-2-carbonitrile.

Experimental Protocol: Synthesis of a Quinoline-2-carbonitrile Derivative (Illustrative)

This protocol is adapted from methodologies for synthesizing similar quinoline-2-carbonitrile compounds and serves as a starting point for the synthesis of 5-Hydroxyquinoline-2-carbonitrile.

-

Step 1: Acylation of 3-Aminophenol.

-

Dissolve 3-aminophenol in a suitable solvent (e.g., acetic acid).

-

Add an acylating agent (e.g., ethyl acetoacetate) and heat the mixture under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and isolate the acylated intermediate.

-

-

Step 2: Cyclization to form the Quinolinone.

-

Heat the acylated intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization.

-

Cool the reaction mixture and precipitate the quinolinone product.

-

Filter and wash the solid with a suitable solvent.

-

-

Step 3: Chlorination.

-

Treat the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux.

-

Carefully quench the reaction with ice water.

-

Neutralize the solution and extract the 2-chloro-5-hydroxyquinoline product.

-

-

Step 4: Cyanation.

-

In a suitable solvent (e.g., DMF or NMP), react the 2-chloro-5-hydroxyquinoline with a cyanide source, such as copper(I) cyanide (CuCN).

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and purify the final product, 5-Hydroxyquinoline-2-carbonitrile, by column chromatography.

-

Potential Therapeutic Applications

Based on the extensive literature on quinoline derivatives, 5-Hydroxyquinoline-2-carbonitrile is predicted to exhibit therapeutic potential in several key areas.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[10] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[11] The presence of a carbonitrile group at the 2-position of the quinoline ring has been shown to be favorable for cytotoxic activity in some contexts.[7]

Proposed Mechanism of Action: Based on analogs, 5-Hydroxyquinoline-2-carbonitrile could potentially exert anticancer effects by inducing apoptosis and cell cycle arrest.[10][12] It may also inhibit protein kinases that are crucial for tumor growth and progression.

Caption: Postulated anticancer mechanism of 5-Hydroxyquinoline-2-carbonitrile.

Experimental Protocol: MTT Cytotoxicity Assay [2][13]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Hydroxyquinoline-2-carbonitrile (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

| Compound Class | Cell Line | IC₅₀ (µM) |

| Quinoline-1,8-dione Derivative | HeLa | 30[2] |

| Tetrahydrobenzo[h]quinoline | MCF-7 | 7.5[2] |

| 7-chloro-4-quinolinylhydrazone | Various | Good activity |

| Pyrimidine-5-carbonitrile derivatives | HCT-116, MCF-7 | 1.14–32.16[14] |

Table 1: Cytotoxicity of Structurally Related Compounds.

Antimicrobial Activity

The quinoline scaffold is present in many antimicrobial agents.[15][16][17][18] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[19] 8-Hydroxyquinoline derivatives are known to exert antimicrobial effects, potentially through metal chelation that disrupts essential microbial processes.[20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of 5-Hydroxyquinoline-2-carbonitrile in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Potential

Emerging evidence suggests that certain quinoline derivatives possess neuroprotective properties.[5] These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate neurotransmitter systems.[5][21] Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous neuroprotectant.[22]

Proposed Mechanism of Action: 5-Hydroxyquinoline-2-carbonitrile may confer neuroprotection by scavenging reactive oxygen species (ROS), reducing oxidative stress, and inhibiting inflammatory pathways in neuronal cells.[1][21]

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [1][8][23][24]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of 5-Hydroxyquinoline-2-carbonitrile for 2-24 hours.

-

Induction of Oxidative Stress: Induce neuronal damage by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assessment of Cell Viability: After the desired incubation period, assess cell viability using the MTT assay as described previously.

-

Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

Conclusion and Future Directions

5-Hydroxyquinoline-2-carbonitrile represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented and diverse biological activities of its structural relatives, this compound warrants further investigation as a potential therapeutic agent. The predictive framework and detailed experimental protocols provided in this guide offer a solid foundation for initiating such studies. Future research should focus on the efficient synthesis of 5-Hydroxyquinoline-2-carbonitrile, followed by a comprehensive in vitro and in vivo evaluation of its anticancer, antimicrobial, and neuroprotective properties. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. ResearchGate. [Link]

-

Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ResearchGate. [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. ResearchGate. [Link]

-

In vitro neurology assays. InnoSer. [Link]

-

An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. ResearchGate. [Link]

-

SYNTHESIZES AND ANTIMICROBIAL EVALUATION OF SOME NOVEL HETEROCYCLIC COMPOUNDS. TSI Journals. [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]

-

(PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. [Link]

-

Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science Publisher. [Link]

-

Quinoline: A versatile heterocyclic. PubMed Central. [Link]

-

An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. PubMed. [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

-

Synthesis of 5-Hydroxyquinolines. ResearchGate. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. ResearchGate. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 17. tsijournals.com [tsijournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 24. spandidos-publications.com [spandidos-publications.com]

Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 5-Hydroxyquinoline-2-carbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] 5-Hydroxyquinoline-2-carbonitrile is a distinct member of this class, characterized by a hydroxyl group at the 5-position and a nitrile moiety at the 2-position. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in the public domain, its structural motifs suggest a compelling potential for biological activity. This guide provides a comprehensive framework for the systematic investigation of 5-Hydroxyquinoline-2-carbonitrile's mechanism of action. By leveraging established methodologies and drawing parallels from structurally related quinoline derivatives, we present a logical and scientifically rigorous pathway for its exploration as a potential therapeutic candidate.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that have demonstrated a remarkable array of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[2] The introduction of substituents such as hydroxyl and carbonitrile groups can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and potential for interaction with biological targets.[3]

5-Hydroxyquinoline-2-carbonitrile (Figure 1) is a small molecule with the chemical formula C10H6N2O and a molecular weight of 170.17 g/mol .[4] Its structure, featuring both a hydrogen bond donor (hydroxyl group) and a potential hydrogen bond acceptor/reactive group (carbonitrile), suggests the likelihood of interactions with enzymatic active sites or other biological macromolecules.

Figure 1: Chemical Structure of 5-Hydroxyquinoline-2-carbonitrile

Caption: The chemical structure of 5-Hydroxyquinoline-2-carbonitrile, highlighting the 5-hydroxy and 2-carbonitrile substitutions on the quinoline core.

Inferred Mechanisms of Action from Structurally Related Compounds

Given the limited direct data on 5-Hydroxyquinoline-2-carbonitrile, a logical starting point for investigation is to examine the established mechanisms of action of analogous compounds.

Antiproliferative and Cytotoxic Activity

Numerous quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] The functional groups appended to the quinoline core are critical in dictating this activity.[2] For instance, certain quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]

Kinase Inhibition

A prominent mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Specific examples include:

-